2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has attracted the attention of researchers due to its unique structure and potential applications in various fields. This compound is also known as FMPDP and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of FMPDP is not well understood, but it has been proposed that it may act as an antioxidant and inhibit the growth of cancer cells by inducing apoptosis. FMPDP has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical And Physiological Effects
FMPDP has been found to have some biochemical and physiological effects, including inhibiting the growth of cancer cells, bacteria, and fungi. FMPDP has also been found to have antioxidant properties and can scavenge free radicals. However, more research is needed to fully understand the biochemical and physiological effects of FMPDP.
Advantages And Limitations For Lab Experiments
FMPDP has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, FMPDP also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in some experiments.
Future Directions
There are several future directions for research on FMPDP, including investigating its potential as an anticancer, antimicrobial, and antioxidant agent. FMPDP can also be used as a building block for the synthesis of more complex molecules with interesting properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of FMPDP.
Synthesis Methods
FMPDP has been synthesized using different methods, including the reaction of 4-methylacetophenone with malonic acid in the presence of pyrrolidine and piperidine, followed by cyclization with furfural and morpholine. Another method involves the reaction of 4-methylacetophenone with malonic acid in the presence of ammonium acetate and acetic anhydride, followed by cyclization with furfural and morpholine. Both methods have been reported to yield FMPDP with good yields.
Scientific Research Applications
FMPDP has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, FMPDP has been investigated for its anticancer, antimicrobial, and antioxidant properties. In material science, FMPDP has been used as a precursor for the synthesis of novel materials with interesting optical and electronic properties. In organic synthesis, FMPDP has been used as a building block for the synthesis of more complex molecules.
properties
Product Name |
2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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Molecular Formula |
C28H26N2O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H26N2O5/c1-18-8-10-19(11-9-18)25-24-26(31)20-5-2-3-6-22(20)35-27(24)28(32)30(25)17-21(23-7-4-14-34-23)29-12-15-33-16-13-29/h2-11,14,21,25H,12-13,15-17H2,1H3 |
InChI Key |
IOLDLDUUIPURCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CO4)N5CCOCC5)OC6=CC=CC=C6C3=O |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CO4)N5CCOCC5)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
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